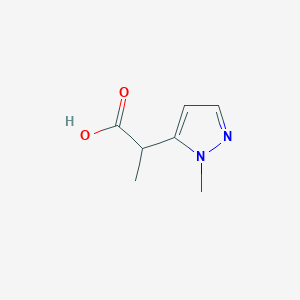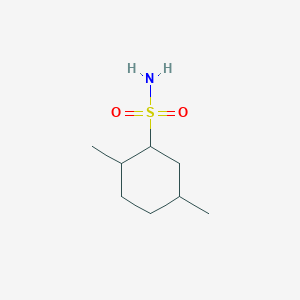
2,5-Dimethylcyclohexane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylcyclohexane-1-sulfonamide is a chemical compound characterized by a cyclohexane ring substituted with two methyl groups at positions 2 and 5, and a sulfonamide group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylcyclohexane-1-sulfonamide typically involves the reaction of 2,5-dimethylcyclohexanamine with sulfonyl chloride in the presence of a base. The reaction proceeds as follows:
Starting Materials: 2,5-dimethylcyclohexanamine and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The sulfonyl chloride is added dropwise to a solution of 2,5-dimethylcyclohexanamine and the base, maintaining the temperature below 0°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition prevents bacterial replication and growth . The compound’s sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, leading to competitive inhibition .
Comparaison Avec Des Composés Similaires
2,5-Dimethylcyclohexane-1,3-diylidene: Another cyclohexane derivative with similar structural features but different functional groups.
3,5-Dimethylcyclohexane-1-sulfonamide: A positional isomer with methyl groups at positions 3 and 5 instead of 2 and 5.
Uniqueness: 2,5-Dimethylcyclohexane-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H17NO2S |
|---|---|
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
2,5-dimethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |
Clé InChI |
RDDNQSSQPIYXJA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


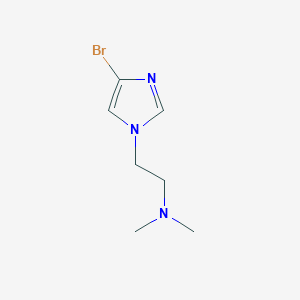

![3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13241016.png)
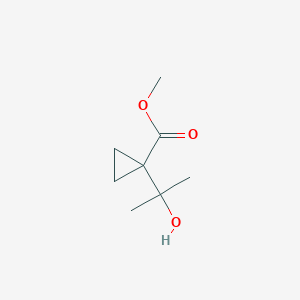
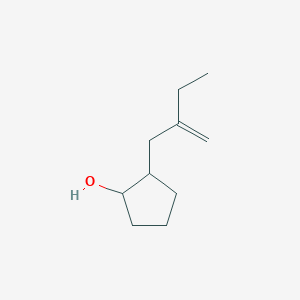
![3-{[(2-Methoxyethyl)amino]methyl}phenol](/img/structure/B13241049.png)
![(Cyclopropylmethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13241054.png)

![[2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B13241059.png)
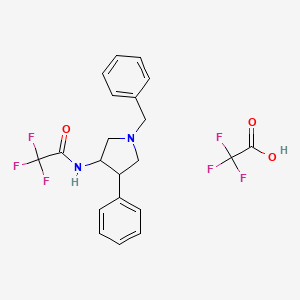
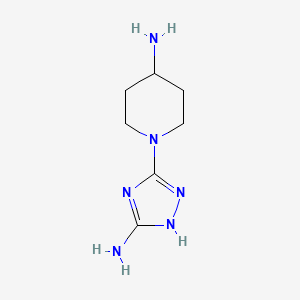
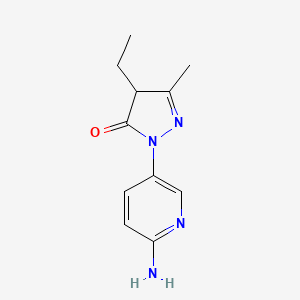
![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13241075.png)
